Anti-HIV-1 Activity in MT-4 Cells
The 2,10-dichloro derivative (compound 5d) demonstrated an EC50 of 2.5 µM against HIV-1-induced cytopathicity in MT-4 cells. This activity is significantly lower than the lead compound L-737,126 (EC50 = 0.00125 µM) and the clinical benchmark nevirapine (EC50 = 0.25 µM), but superior to its mono-chlorinated counterpart 5c (2-position Cl, EC50 = 2.3 µM) [1]. The data highlights that the addition of the second chlorine at the 10-position does not enhance antiviral potency and may slightly diminish it relative to the mono-substituted 5c.
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | 2.5 µM |
| Comparator Or Baseline | L-737,126 (EC50 = 0.00125 µM); Nevirapine (EC50 = 0.25 µM); Compound 5c (mono-2-chloro, EC50 = 2.3 µM) |
| Quantified Difference | 2000-fold less potent than L-737,126; 10-fold less potent than nevirapine; comparable to compound 5c |
| Conditions | MT-4 cell protection assay (MTT method) against HIV-1-induced cytopathogenicity |
Why This Matters
Researchers studying the SAR of non-nucleoside RT inhibitors must source the 2,10-dichloro variant specifically if their experimental design requires a control compound that demonstrates the negative or neutral impact of a second chlorine substituent on the benzothiazepine ring.
- [1] Silvestri, R., Artico, M., Bruno, B., Massa, S., Novellino, E., Greco, G., ... & La Colla, P. (1998). Synthesis and biological evaluation of 5H-indolo[3,2-b][1,5]benzothiazepine derivatives, designed as conformationally constrained analogues of the human immunodeficiency virus type 1 reverse transcriptase inhibitor L-737,126. Antiviral Chemistry and Chemotherapy, 9(2), 139-148. View Source
